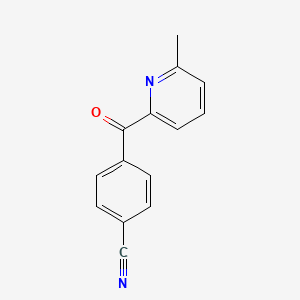

2-(4-Cyanobenzoyl)-6-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental building blocks in a vast array of chemical disciplines. wikipedia.org Their importance stems from a unique combination of features: the nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the aromatic ring allows for π–π stacking interactions and serves as a scaffold for diverse functionalization. nih.gov This versatility has led to the widespread use of pyridine derivatives in pharmaceuticals, agrochemicals, and functional materials. acs.orgwisdomlib.org

In medicinal chemistry, the pyridine motif is a common pharmacophore found in numerous FDA-approved drugs, contributing to their biological activity and pharmacokinetic properties. nih.govlifechemicals.comresearchgate.net Pyridine-containing compounds have shown a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, and anticonvulsant agents. wisdomlib.orgglobalresearchonline.netnih.gov The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's interaction with biological targets. nih.gov

Beyond the life sciences, pyridine derivatives are integral to materials science. They serve as ligands for metal catalysts, components of functional nanomaterials, and building blocks for coordination polymers with interesting optical and electronic properties. nih.govmdpi.com The introduction of specific functional groups onto the pyridine scaffold can lead to materials with applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.

Overview of Electronically Tunable Carbonyl-Bridged Heterocycles

Carbonyl-bridged heterocycles represent a class of compounds where a carbonyl group (C=O) links two or more heterocyclic rings. This structural motif is of significant interest because the carbonyl bridge can influence the electronic communication between the heterocyclic units. The electron-withdrawing nature of the carbonyl group can modulate the electronic properties of the entire molecule, affecting its absorption and emission of light, as well as its electrochemical behavior.

The concept of "electronically tunable" refers to the ability to systematically alter these properties by introducing different substituent groups onto the heterocyclic rings. nih.gov For instance, the attachment of electron-donating or electron-withdrawing groups can shift the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This tunability is a powerful tool in the design of functional materials for specific applications. The electronic properties of such bridged systems can be influenced by the interaction between the carbonyl ligands, which can be considered a dimer entity. researchgate.net

In the context of 2-(4-Cyanobenzoyl)-6-methylpyridine, the carbonyl group bridges a 6-methylpyridine ring and a 4-cyanophenyl ring. The presence of the electron-withdrawing cyano group on the phenyl ring, coupled with the pyridine nitrogen, creates a molecule with a distinct electronic profile that can be potentially tuned for various applications.

Research Trajectories for this compound within Advanced Organic Synthesis and Materials Science

While specific research on this compound is not yet widespread, its molecular architecture suggests several promising avenues for investigation in both advanced organic synthesis and materials science.

From a synthetic standpoint, this compound is a valuable intermediate. The carbonyl group can be a site for various chemical transformations, and the pyridine and cyanophenyl moieties offer multiple points for further functionalization. The synthesis of related cyanopyridine derivatives is an active area of research, with methods being developed for their efficient preparation. researchgate.net

In materials science, the combination of a pyridine unit, a carbonyl bridge, and a cyanophenyl group points towards potential applications in optoelectronics. Cyano-substituted pyridine derivatives have been investigated for their use as exciton-blocking layers in organic photovoltaic devices. researchgate.net The electronic properties of this compound, arising from its intramolecular charge transfer characteristics, could make it a candidate for similar applications or as a component in organic light-emitting diodes (OLEDs). The functionalization of pyridine rings is known to influence the electrochemical properties and thermodynamic stability of resulting metal complexes, suggesting that this compound could also serve as a ligand for the creation of novel coordination polymers with tailored functionalities. nih.gov

Future research will likely focus on the development of efficient synthetic routes to this compound and a thorough characterization of its photophysical and electrochemical properties. Exploring its utility as a building block for larger, more complex organic frameworks and as a functional material in electronic devices will be key areas of investigation.

Compound Data Tables

The following tables provide data on compounds related to this compound, illustrating the typical properties of its constituent chemical motifs.

Table 1: Properties of 2-Cyano-6-methylpyridine Data for a related precursor compound.

| Property | Value |

| Molecular Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 61-63 °C |

| Boiling Point | 225-227 °C |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone |

| Source: acs.org |

Table 2: Properties of 6-(4-Cyanophenyl)pyridine-2-carboxylic acid Data for a compound with related structural features.

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O₂ |

| Molar Mass | 224.22 g/mol |

| Melting Point | 182 °C |

| Boiling Point | 395 °C |

| Density | 1.36 g/cm³ |

| pKa (acidic) | 2.07 |

| pKa (basic) | 3.96 |

| Source: wisdomlib.org |

Properties

IUPAC Name |

4-(6-methylpyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-3-2-4-13(16-10)14(17)12-7-5-11(9-15)6-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRPGDSAKYTEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245637 | |

| Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-98-5 | |

| Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(6-Methyl-2-pyridinyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to 2-Acylpyridines and Related Architectures

The synthesis of 2-acylpyridines, including the target compound, is a well-established field in organic chemistry. These methods typically involve the reaction of a pyridine (B92270) ring, activated to act as a nucleophile, with a suitable acylating agent.

The core of the synthesis involves the 6-methylpyridine moiety acting as a nucleophile. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, direct Friedel-Crafts acylation is generally not feasible. Instead, the nucleophilicity of the carbon atom at the 2-position must be enhanced. This is commonly achieved by converting 6-methylpyridine into a more reactive organometallic intermediate, such as a Grignard reagent (pyridylmagnesium halide) or an organolithium species. This intermediate possesses a highly nucleophilic carbon atom that can readily attack an electrophilic carbonyl carbon. Pyridine derivatives are known to be key components in the synthesis of numerous compounds, playing a vital role in both biological and non-biological chemical systems. scielo.brresearchgate.net

The electrophile in this synthesis is 4-cyanobenzoyl chloride. As an acyl chloride, it is a highly effective acylating agent due to the electron-withdrawing properties of both the chlorine atom and the carbonyl oxygen, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. unacademy.comnih.govjru.edu.in The benzoyl group (C₆H₅CO–) is introduced to a nucleophile, replacing an active hydrogen atom. unacademy.comjru.edu.in The presence of the cyano (-CN) group at the para-position of the benzene (B151609) ring further enhances the electrophilicity of the carbonyl carbon through its strong electron-withdrawing inductive and resonance effects. This makes 4-cyanobenzoyl chloride a potent and specific electrophilic synthon for this reaction.

Benzoylation reactions are frequently catalyzed by bases. nih.govresearchgate.net The primary role of the base, such as aqueous sodium hydroxide (B78521) or pyridine, is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between an acyl chloride and a nucleophile. unacademy.comjru.edu.in This prevents the protonation of the amine or other basic centers in the starting materials or products. unacademy.com

Furthermore, certain bases, particularly pyridine, can act as more than just an acid scavenger. Pyridine can react with the benzoyl chloride to form a quaternary N-benzoylpyridinium salt. nih.govnih.gov This intermediate is an even more powerful acylating agent than the benzoyl chloride itself, thus accelerating the rate of the desired reaction. unacademy.comnih.gov This dual role makes basic catalysis a crucial strategic element in achieving efficient benzoylation.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of various reaction parameters is essential. raco.cat This involves a systematic evaluation of solvent systems, temperature, and reagent stoichiometry. ucla.edu

The choice of solvent is critical as it must dissolve the reactants while remaining inert to the reaction conditions. Common solvents for such acylations include aprotic solvents like aromatic hydrocarbons (e.g., toluene), ethers, or chlorinated hydrocarbons (e.g., 1,2-dichloroethane). google.comchemicalbook.com The solubility of reactants can be temperature-dependent; for instance, the solubility of organic solutes in organic solvents often increases with temperature. researchgate.net

Temperature control is paramount. Acylation reactions are often exothermic, and maintaining a specific temperature gradient is necessary to control the reaction rate and prevent the formation of side products. Some related syntheses specify reaction temperatures ranging from 50°C to 110°C. google.comchemicalbook.com In some cases, reactions can be conducted at elevated temperatures above the solvent's boiling point by using pressurized continuous flow reactors. ucla.edu Conversely, other steps in a synthetic sequence may require cooling to manage reactivity, with temperatures as low as 10°C being utilized for certain oxidation steps. google.com

| Parameter | Influence on Reaction | Example Conditions | Source |

| Solvent | Affects reactant solubility and reaction kinetics. Can influence side reactions. | Toluene, Lower Alcohols, 1,2-Dichloroethane | google.com, chemicalbook.com |

| Temperature | Controls reaction rate and selectivity. Higher temperatures can increase rate but may lead to decomposition or side products. | 50°C to 110°C for main reaction; 10°C to 40°C for other steps. | google.com, chemicalbook.com |

| Catalyst | Accelerates the reaction and can create more reactive intermediates. | Pyridine, Sodium Hydroxide, Basic Alumina | nih.gov, jru.edu.in |

The molar ratio of the reactants is a key factor in maximizing yield and minimizing unreacted starting materials. Optimization studies for similar benzoylation reactions have identified optimal molar ratios, for example, using a 2:1 molar ratio of benzoyl chloride to the substrate in the presence of a catalytic amount of pyridine (e.g., 0.6 millimoles). nih.gov

The protocol for adding reagents is also critical. For highly reactive or exothermic processes, slow, dropwise addition of one reagent to the other is a standard procedure. orgsyn.org This method allows for better temperature control and prevents a rapid, uncontrolled reaction that could lead to the formation of impurities. The order of addition can also be important; activating the acyl chloride with a base like pyridine before introducing the nucleophile can lead to better derivatization. nih.gov

| Reactant/Reagent | Role | Stoichiometric Example | Source |

| Substrate (Nucleophile) | The molecule being acylated. | 1 mmole | nih.gov |

| Benzoyl Chloride (Electrophile) | The acylating agent. | 2 mmoles (slight excess to ensure full conversion) | nih.gov |

| Pyridine (Base/Catalyst) | Neutralizes HCl byproduct and activates the electrophile. | 0.6 mmoles (catalytic amount) | nih.gov |

| Sodium Cyanide | Nucleophile in a related cyanation reaction. | 3.0 moles (used in large excess) | orgsyn.org |

| Pyridinium Salt | Substrate in a related cyanation reaction. | 1.0 mole | orgsyn.org |

Impact of Base Steric Hindrance and Nucleophilicity on Reaction Kinetics

The synthesis of ketones like 2-(4-cyanobenzoyl)-6-methylpyridine often involves the acylation of a pyridine derivative. In such reactions, a base is frequently employed as a catalyst. The properties of this base, specifically its steric hindrance and nucleophilicity, play a pivotal role in determining the rate of the reaction.

Nucleophilicity refers to the ability of a Lewis base to donate its electron pair to an electrophile, in this case, the acylating agent. A more nucleophilic base will more readily attack the electrophile, forming a reactive intermediate that facilitates the acylation of the pyridine ring. Pyridine itself can act as a nucleophilic catalyst in acylation reactions. The nitrogen atom's lone pair of electrons, which is not delocalized around the aromatic ring, is available to attack a carbonyl group. This forms an acylpyridinium ion, which is a highly reactive intermediate.

The catalytic activity of pyridine bases in acylation reactions is significantly influenced by substituents on the pyridine ring. Electron-donating groups can enhance the nucleophilicity of the pyridine nitrogen, thereby increasing the catalytic rate. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) is a well-known and highly effective acylation catalyst, being approximately 104 times more active than pyridine itself. This enhanced reactivity is attributed to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the ring nitrogen.

Conversely, steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, can have a profound effect on reaction kinetics. In the context of pyridine-catalyzed acylation, bulky substituents near the nitrogen atom can hinder its ability to attack the electrophile. This is particularly relevant for 2-substituted pyridines like 6-methylpyridine (also known as 2-picoline). The methyl group at the 2-position can sterically obstruct the nitrogen atom, thereby reducing the rate of acylation. rsc.org

A study on the acylation of various alcohols with different anhydrides, catalyzed by DMAP/triethylamine, quantitatively demonstrated the impact of steric effects. nih.gov The rate constants for both the catalyzed and uncatalyzed reactions were found to be highly sensitive to the steric bulk of both the alcohol and the anhydride (B1165640). For the catalyzed reaction, the difference in reactivity between the sterically small acetic anhydride and the bulky pivalic anhydride was over 8000-fold for the acylation of cyclohexanol. nih.gov This highlights the significant role that steric hindrance plays in determining reaction rates.

The interplay between nucleophilicity and steric hindrance is critical. While electron-donating groups can increase a pyridine's intrinsic nucleophilicity, their placement on the ring can introduce steric hindrance that counteracts this electronic effect. For the synthesis of this compound, where the substrate is a 2-substituted pyridine, the choice of a basic catalyst must balance the need for sufficient nucleophilicity to promote the reaction with the challenge of overcoming the steric hindrance imposed by the 6-methyl group.

Table 1: Relative Impact of Base Properties on Acylation Reaction Rates

| Pyridine Base | Key Property | Expected Impact on Acylation Rate of a 2-Substituted Pyridine |

| Pyridine | Baseline Nucleophilicity | Moderate |

| 4-(N,N-dimethylamino)pyridine (DMAP) | High Nucleophilicity, Low Steric Hindrance at N | High (as a catalyst) |

| 2,6-Lutidine (2,6-dimethylpyridine) | Increased Basicity, High Steric Hindrance | Low |

| Triethylamine | High Basicity, Acyclic (less defined steric hindrance) | Variable, often used as a non-nucleophilic base |

This table provides a qualitative comparison based on established principles of organic chemistry.

Advanced Synthetic Approaches and Scalability Investigations

To meet the demands of modern chemical manufacturing, the development of advanced and scalable synthetic methods is paramount. For a molecule like this compound, this involves exploring techniques that offer improved efficiency, safety, and environmental footprint.

Continuous flow chemistry has emerged as a powerful tool for process intensification in the synthesis of fine chemicals and pharmaceutical intermediates. nih.govucla.edu This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to traditional batch processing, continuous flow offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles, and the potential for automation and straightforward scalability. nih.gov

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. For instance, a method for the α-methylation of various pyridines to produce 2-methylpyridines has been developed using a continuous flow setup. nih.gov In this process, a solution of the pyridine in an alcohol solvent is passed through a heated column packed with a heterogeneous catalyst, such as Raney® nickel. nih.gov This approach offers significantly shorter reaction times and avoids complex workup procedures compared to traditional batch methods. nih.gov

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles from related syntheses can be applied. A potential continuous flow process could involve the acylation of 6-methylpyridine with 4-cyanobenzoyl chloride. The reactants would be continuously pumped and mixed, then passed through a heated reactor coil. The precise control of temperature and residence time afforded by the flow system could help to manage the exothermic nature of the acylation reaction and potentially improve the yield and purity of the final product.

Table 2: Illustrative Process Parameters for Continuous Flow Synthesis of Pyridine Derivatives

| Parameter | Typical Range | Significance |

| Flow Rate | 0.1 - 10 mL/min | Determines residence time and throughput. |

| Temperature | Ambient to >200 °C | Influences reaction kinetics and selectivity. Higher temperatures can be safely achieved in flow reactors. |

| Pressure | 1 - 20 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Reactant Concentration | 0.1 - 2 M | Affects reaction kinetics and product isolation. |

| Catalyst | Homogeneous or Heterogeneous | Heterogeneous catalysts can be packed in columns for easy separation and reuse. |

This table presents typical parameters and their importance in the context of continuous flow synthesis, based on published examples for related compounds. nih.govnih.gov

Pyridine N-oxides are versatile synthetic intermediates that offer an alternative route for the functionalization of the pyridine ring, particularly at the 2-position. arkat-usa.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. This strategy can be particularly useful for introducing substituents that are difficult to install directly onto the parent pyridine.

The synthesis of 2-substituted pyridines, such as 2-aminopyridines and 2-cyanopyridines, from their corresponding N-oxides is well-established. nih.govchem-soc.si For example, 4-amidopyridine N-oxide can be directly cyanated at the 2-position using dimethylcarbamoyl chloride and potassium cyanide, avoiding the need for protecting groups and expensive reagents. chem-soc.si

For the synthesis of this compound, a plausible route would involve the initial oxidation of 6-methylpyridine to 6-methylpyridine-N-oxide. This N-oxide could then be reacted with an acylating agent, such as 4-cyanobenzoyl chloride. The reaction mechanism would likely involve the activation of the N-oxide, followed by nucleophilic attack of the acylating agent at the 2-position. Subsequent deoxygenation would yield the desired 2-aroylpyridine. While the direct acylation of pyridine N-oxides with aroyl chlorides to form 2-aroylpyridines is not as commonly reported as other functionalizations, the reactivity principles of N-oxides suggest this is a feasible synthetic strategy.

Table 3: Functional Groups Introduced at the 2-Position of Pyridine via N-Oxide Precursors

| Functional Group | Reagents | Reference Type |

| Amino | Isocyanides, Phosphonium coupling reagents | Published Research nih.gov |

| Cyano | Dimethylcarbamoyl chloride, Potassium cyanide | Published Research chem-soc.si |

| Aryl | Arylboronic esters, Copper catalyst | Published Research |

| Acyl | Alkynes (under aerobic conditions) | Published Research |

| Alkyl | Grignard reagents, Acetic anhydride | Published Research |

This table summarizes various functional groups that have been successfully introduced into the 2-position of a pyridine ring using the N-oxide strategy, demonstrating the versatility of this approach.

Exploration of Chemical Reactivity and Transformational Potentials

Carbon-Hydrogen Bond Activation and Coupling Reactions

The direct functionalization of C-H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of 2-(4-Cyanobenzoyl)-6-methylpyridine , the presence of the pyridine (B92270) nitrogen and the benzoyl group can direct transition metal catalysts to activate specific C-H bonds, enabling a range of coupling reactions.

Transition Metal-Catalyzed C-H Olefination and Arylation

The introduction of olefinic and aryl moieties onto the pyridine core of This compound can be achieved through transition metal-catalyzed C-H activation. The benzoyl group at the 2-position can act as a directing group, facilitating the functionalization of the adjacent C-H bond at the 3-position of the pyridine ring or the ortho-C-H bonds of the benzoyl group itself. Furthermore, the methyl group at the 6-position offers a site for benzylic C(sp³)-H functionalization.

Rhodium catalysts, in particular, have been shown to be effective for the C-H olefination of similar 2-aroylpyridine systems. For instance, the reaction of 2-benzoylpyridine (B47108) with various acrylates in the presence of a rhodium catalyst and a copper oxidant can lead to the formation of the corresponding olefinated products. While specific data for This compound is not extensively documented, analogous reactions with related 2-acylpyridines suggest that the olefination would likely occur at the ortho position of the benzoyl group, directed by the pyridine nitrogen.

The C-H arylation of pyridine derivatives has been extensively studied, with palladium catalysis being a prominent method. The arylation of 2-arylpyridines often occurs at the ortho-position of the pyridine ring, directed by the aryl substituent. However, the presence of the carbonyl linker in This compound may alter this regioselectivity. Research on the palladium-catalyzed direct arylation of 2-methyl azaarenes has demonstrated the feasibility of functionalizing the benzylic C(sp³)-H bonds of the methyl group. This suggests that under appropriate conditions, This compound could undergo arylation at the 6-methyl position.

Below is a representative table illustrating the potential outcomes of C-H olefination and arylation based on studies of analogous compounds.

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| C-H Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Ethyl acrylate | 2-(2-(2-ethoxy-2-oxoethyl)benzoyl)-6-methylpyridine |

| C-H Arylation (Pyridine C-H) | Pd(OAc)₂ / Ligand | 4-Bromotoluene | 2-(4-Cyanobenzoyl)-3-(p-tolyl)-6-methylpyridine |

| C-H Arylation (Benzylic C-H) | Pd(OAc)₂ / Ligand | 4-Bromotoluene | 2-(4-Cyanobenzoyl)-6-(4-methylbenzyl)pyridine |

This table is illustrative and based on the reactivity of analogous pyridine derivatives. Specific reaction conditions and outcomes for this compound would require experimental verification.

Decarboxylative and Desulfonylative Cross-Coupling Methods

Decarboxylative and desulfonylative cross-coupling reactions are powerful alternatives to traditional cross-coupling methods, utilizing carboxylic acids and sulfones as readily available coupling partners. These methods avoid the need for pre-functionalized organometallic reagents.

For This compound to undergo a decarboxylative coupling, it would first need to be converted to a corresponding carboxylic acid derivative, such as 6-(4-cyanobenzoyl)picolinic acid . Palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with various aryl and heteroaryl bromides have been successfully achieved, leading to the formation of 2-substituted pyridines. nih.gov This suggests that 6-(4-cyanobenzoyl)picolinic acid could be a viable substrate for similar transformations, allowing for the introduction of diverse substituents at the 6-position of the pyridine ring.

Similarly, desulfonylative cross-coupling reactions offer a route to functionalize the pyridine ring. This would involve a precursor such as a 2-(4-cyanobenzoyl)-6-methylpyridyl-3-sulfone . The desulfonylative coupling of 2-pyridyl sulfones has been reported, often catalyzed by transition metals like nickel or palladium, to form C-C and C-heteroatom bonds. cmu.edu These reactions proceed via the cleavage of the C-SO₂ bond, with the sulfone group acting as a leaving group. Visible-light photoredox catalysis has also emerged as a mild and efficient method for desulfonylative cross-coupling reactions of heteroaryl sulfones.

The potential of these methods is highlighted in the following table, which outlines possible transformations starting from the corresponding carboxylic acid or sulfone derivative of This compound .

| Reaction Type | Starting Material | Catalyst System | Coupling Partner | Potential Product |

| Decarboxylative Arylation | 6-(4-Cyanobenzoyl)picolinic acid | Pd(OAc)₂ / Cu₂O | 4-Iodoanisole | 2-(4-Cyanobenzoyl)-6-(4-methoxyphenyl)pyridine |

| Desulfonylative Alkylation | 2-(4-Cyanobenzoyl)-6-methyl-3-pyridyl mesylate | NiCl₂(dppp) / Zn | Isopropyl iodide | 2-(4-Cyanobenzoyl)-3-isopropyl-6-methylpyridine |

This table illustrates potential synthetic routes based on established methodologies for related pyridine derivatives. The synthesis of the required starting materials and the specific reaction outcomes would need to be experimentally validated.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and providing a unique molecular fingerprint of 2-(4-Cyanobenzoyl)-6-methylpyridine.

Infrared (IR) Spectrometry for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, with specific functional groups absorbing IR radiation at characteristic frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its molecular structure. vscht.cz

A crucial feature in the IR spectrum is the strong absorption band corresponding to the C≡N (cyano) stretching vibration, which is typically observed in the range of 2200-2300 cm⁻¹. For this compound, this band is found at approximately 2211-2216 cm⁻¹. rsc.org The carbonyl (C=O) group of the benzoyl moiety gives rise to a strong, sharp absorption band in the region of 1630-1820 cm⁻¹. vscht.cz In this specific molecule, the C=O stretch is noted around 1689-1691 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz The spectrum also reveals C-C stretching vibrations within the aromatic rings, which generally appear in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net For instance, bands at approximately 1579 cm⁻¹ and 1440 cm⁻¹ can be attributed to these vibrations. rsc.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) rsc.org |

|---|---|---|---|

| Cyano (C≡N) | Stretch | 2200-2300 | 2211-2216 |

| Carbonyl (C=O) | Stretch | 1630-1820 | 1689-1691 |

| Aromatic C-H | Stretch | 3000-3100 | ~3050 |

| Methyl (CH₃) C-H | Stretch | 2850-2960 | ~2986 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrational modes that involve a change in polarizability. researchgate.net The Raman spectrum of this compound serves as a unique "fingerprint," allowing for its specific identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and chemical environment of each atom can be determined. organicchemistrydata.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy provides detailed information about the different types of protons and their neighboring atoms within the this compound molecule. rsc.orgnih.govnp-mrd.org

The protons on the pyridine (B92270) ring and the benzonitrile (B105546) ring exhibit distinct chemical shifts in the aromatic region, typically between 7.0 and 9.0 ppm. chemicalbook.comchemicalbook.com The protons on the 4-cyanobenzoyl group appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com The protons on the 6-methylpyridine moiety also show characteristic signals. The methyl (CH₃) protons typically appear as a singlet in the upfield region, around 2.5 ppm. chemicalbook.comchemicalbook.com The protons on the pyridine ring will show splitting patterns (doublets, triplets) depending on their coupling with adjacent protons. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | d, t |

| Benzoyl Ring Protons | 7.5 - 8.0 | d |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. organicchemistrydata.orgnp-mrd.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. organicchemistrydata.org

The carbon of the cyano (C≡N) group typically appears in the range of 110-125 ppm. chemicalbook.com The carbonyl carbon (C=O) is significantly deshielded and appears far downfield, usually between 180 and 200 ppm. libretexts.org The carbon atoms of the pyridine and benzene rings resonate in the aromatic region, from approximately 120 to 160 ppm. hmdb.canih.gov The methyl carbon (CH₃) is found in the upfield region of the spectrum, typically around 20-30 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 180 - 200 |

| Aromatic & Pyridine Carbons | 120 - 160 |

| Cyano Carbon (C≡N) | 110 - 125 |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. masterorganicchemistry.com The conjugated system, encompassing the pyridine ring, the benzoyl group, and the cyano group, will give rise to strong π→π* transitions, likely in the UV region. masterorganicchemistry.comutoronto.ca The carbonyl group's n→π* transition, which is typically weaker, may also be observed. masterorganicchemistry.com The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet-visible region, which arise from the promotion of electrons from lower to higher energy molecular orbitals. The principal electronic transitions observed for this molecule are the π → π* and n → π* transitions, which are characteristic of molecules containing both π-conjugated systems and heteroatoms with non-bonding electrons.

The structure of this compound incorporates several chromophores: a pyridine ring, a benzene ring, and a carbonyl group. The pyridine and benzene rings give rise to intense π → π* transitions, typically observed at shorter wavelengths. The presence of the cyano and methyl substituents on these aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, depending on their electronic effects.

The carbonyl group (C=O) introduces the possibility of a weaker n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically occurs at longer wavelengths compared to the π → π* transitions. The conjugation of the carbonyl group with the benzonitrile moiety and the pyridine ring significantly influences the energy of these transitions. This extended conjugation delocalizes the π electrons across the molecule, which generally leads to a bathochromic shift of the π → π* absorption maximum.

Table 1: Typical Electronic Transitions for Chromophores in this compound

| Chromophore | Transition | Typical Wavelength Range (nm) |

| Benzene Ring | π → π | ~255 |

| Pyridine Ring | π → π | ~250-270 |

| Carbonyl (C=O) | n → π | ~270-300 (weak) |

| Conjugated System | π → π | >250 |

Time-Resolved Absorption and Fluorescence Spectroscopic Studies

Time-resolved spectroscopic techniques are powerful tools for investigating the dynamics of excited electronic states. These methods can track the fate of a molecule after it absorbs light, providing information on processes such as intersystem crossing, internal conversion, and fluorescence.

Time-Resolved Absorption Spectroscopy:

Upon photoexcitation, this compound can populate various excited singlet and triplet states. Time-resolved absorption spectroscopy can monitor the transient absorption of these excited species. By measuring the absorption changes as a function of time after an initial laser pulse, the lifetimes of these excited states can be determined. For molecules with similar structural motifs, the excited state dynamics can be complex, involving transitions between different excited states before returning to the ground state.

Time-Resolved Fluorescence Spectroscopy:

Fluorescence spectroscopy probes the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence lifetime is a key parameter that reflects the rate of this decay process. For this compound, the fluorescence properties would be highly dependent on the nature of the lowest excited state. If the lowest excited state is of π,π* character, the molecule is expected to be more fluorescent than if it has a n,π* character, as the latter transitions are often less emissive. The solvent polarity can also play a significant role in the fluorescence quantum yield and lifetime.

Detailed experimental data from time-resolved studies on this compound are not available in the provided search results. However, studies on similar pyridine derivatives suggest that the excited-state dynamics can involve rapid intersystem crossing from the initially populated singlet state to a triplet state, which can then decay non-radiatively to the ground state.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, with a chemical formula of C₁₄H₁₀N₂O, the expected exact molecular weight can be calculated. Using a high-resolution mass spectrometer, this precise mass can be measured, confirming the elemental composition of the molecule.

Electron ionization (EI) is a common technique used in mass spectrometry that can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. For this compound, the fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group, as well as the fragmentation of the pyridine and benzonitrile rings.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Possible Structure/Identity |

| [M]+ | Molecular ion |

| [M - CH₃]+ | Loss of a methyl group |

| [C₇H₄N]+ | Cyanophenyl cation |

| [C₆H₆N]+ | Methylpyridine cation |

| [C₇H₅O]+ | Benzoyl cation |

Note: The relative intensities of these fragment ions would provide further structural information.

While specific experimental mass spectra for this compound were not found in the provided search results, the analysis of related compounds such as 2-cyano-6-methylpyridine and other pyridine derivatives provides a basis for predicting the fragmentation pathways.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide a theoretical framework for predicting molecular properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of molecules. materialsciencejournal.orgrsc.orgnih.gov DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry of related pyridine (B92270) and benzoyl derivatives. researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

For instance, in a study of a related compound, theoretical quantum chemical calculations were performed using DFT with the B3LYP exchange-correlation functional and the 6-311++G(d,p) basis set. researchgate.net This level of theory has been shown to provide reliable predictions of geometrical parameters, such as bond lengths and bond angles, which are often in good agreement with experimental data where available. rsc.org The optimized geometry is crucial for subsequent calculations of other molecular properties.

Ab Initio and Semi-Empirical Approaches

Beyond DFT, other computational methods are available for studying molecular systems. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, though often at a greater computational expense. arxiv.org

Semi-empirical methods, on the other hand, offer a faster alternative by incorporating some empirically derived parameters into the calculations. wikipedia.org These methods, such as PM6 and PM7, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are particularly useful for large molecules where ab initio or DFT calculations would be computationally prohibitive. nih.govnih.gov While less accurate than higher-level methods, they can still provide valuable qualitative insights into molecular structure and properties. wikipedia.org

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical reactivity. Computational methods provide several descriptors that help to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwpmucdn.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com For related compounds, the HOMO-LUMO gap has been calculated using DFT at the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. aimspress.com

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 0.15928 | Indicates the molecule's kinetic stability and reactivity. researchgate.net |

| Ionization Energy (IE) | -0.22890 | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | -0.07962 | Energy released when an electron is added. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface.

In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net For a related molecule, MEP analysis at the B3LYP/6-311++G(d,p) level revealed that the most negative potential was localized on an oxygen atom, indicating it as a probable site for electrophilic attack. researchgate.net The most positive region was found around a hydrogen atom, suggesting it as a site for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de

Global and Local Reactivity Indices

Computational chemistry provides powerful tools to predict the reactivity of molecules using descriptors derived from Density Functional Theory (DFT). rsc.org These reactivity indices, both global and local, help in understanding the chemical behavior, stability, and reactive sites of a molecule like 2-(4-Cyanobenzoyl)-6-methylpyridine.

Global Reactivity Descriptors are used to describe the molecule as a whole. Key global indices include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). science.gov

Ionization Potential (I) and Electron Affinity (A) are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) represents the resistance to a change in electron distribution, calculated as (I - A) / 2. A large HOMO-LUMO gap implies high hardness and lower reactivity. science.gov

Electronegativity (χ) describes the ability of a molecule to attract electrons.

The Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. A high electrophilicity index points to a good electrophile. science.gov

Local Reactivity Descriptors are crucial for identifying specific reactive sites within a molecule. The Fukui function and Parr functions are used to determine which atoms are most susceptible to nucleophilic, electrophilic, or radical attacks. rsc.org For instance, the local electrophilicity index (ωk) can pinpoint the specific atom most likely to be attacked by a nucleophile. rsc.org

For this compound, one would expect the carbonyl carbon to be a primary electrophilic site, while the nitrogen atom on the pyridine ring would be a key nucleophilic center. DFT calculations would be required to quantify these properties and rank the reactivity of various atomic sites.

Table 1: Illustrative Global Reactivity Descriptors for a Norbornadiene Derivative (Calculated via DFT/B3LYP/6-31G(d,p))

This table serves as an example of the type of data generated for global reactivity analysis. Specific values for this compound would require dedicated quantum chemical calculations. uci.edu

| Descriptor | Value (eV) |

| EHOMO | -6.07 |

| ELUMO | -1.40 |

| Ionization Potential (I) | 6.07 |

| Electron Affinity (A) | 1.40 |

| Chemical Hardness (η) | 2.33 |

| Electronegativity (χ) | 3.73 |

| Electrophilicity Index (ω) | 2.99 |

| Data adapted from a study on norbornadiene derivatives for illustrative purposes. science.gov |

Simulation of Molecular Interactions and Dynamics

Monte Carlo Simulations for Conformational Space Exploration

The MC conformational search process involves several steps:

An initial geometry of the molecule is generated.

Key rotatable bonds—such as the bond between the pyridine ring and the carbonyl group, and the bond between the carbonyl group and the cyanophenyl ring—are rotated by random amounts.

The energy of the newly generated structure is calculated and minimized using a molecular mechanics force field.

This new, minimized structure is compared to previously found conformers. If it is a unique, low-energy conformation, it is stored.

This iterative process is repeated thousands or millions of times to statistically sample the potential energy surface, ensuring that all accessible low-energy states are likely found. nih.gov For complex molecules, it is crucial to perform a sufficient number of steps to ensure the search is exhaustive enough to locate the global minimum energy structure. berkeley.edu

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into structural fluctuations, conformational changes, and interactions with the environment (e.g., a solvent). researchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.

The process typically involves:

Model Construction: Building an accurate, fully atomistic model of the molecule.

Simulation Run: The simulation proceeds in discrete time steps, where forces on each atom are calculated based on a force field, and these forces are used to update the positions and velocities of the atoms for the next time step.

Trajectory Analysis: The simulation produces a trajectory—a history of atomic positions, velocities, and energies—which can be analyzed to understand the molecule's dynamic properties.

For this compound, an MD simulation could reveal how the molecule behaves in a solution, showing the flexibility of the cyanobenzoyl group relative to the pyridine ring and how solvent molecules arrange around it. This is particularly useful for understanding mechanisms of action where molecular flexibility is key. researchgate.net

Spectroscopic Property Prediction and Validation

Computational Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. rsc.org Quantum chemical calculations, typically using DFT with a basis set like 6-311G(d,p), are widely used to predict and help interpret experimental IR and Raman spectra.

The calculation provides the fundamental vibrational frequencies and their corresponding intensities. By analyzing the atomic motions for each calculated frequency, a specific vibrational mode (e.g., C=O stretch, C-H bend, ring deformation) can be assigned to each peak in the spectrum. This theoretical assignment is invaluable for accurately interpreting complex experimental spectra.

For this compound, key expected vibrational modes would include:

A strong C≡N stretching vibration.

A strong C=O stretching vibration from the ketone linker.

Aromatic C-H and C-C stretching modes from both the pyridine and phenyl rings.

Vibrations associated with the methyl group.

Table 2: Illustrative Vibrational Frequencies and Assignments for 2-methoxy-6-methylpyridine (B1310761)

This table demonstrates how theoretical calculations are used to assign spectral bands. The data is for a related compound and does not represent this compound.

| Observed FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment (based on Total Energy Distribution) |

| 1601 | 1603 | Aromatic C-C stretch |

| 1503 | 1500 | Aromatic C-C stretch |

| 1442 | 1445 | CH₃ asymmetric deformation |

| 1375 | 1378 | CH₃ symmetric deformation |

| 1001 | 1000 | Ring breathing mode |

| 830 | 831 | C-H out-of-plane bend |

| Data adapted from a study on 2-methoxy-6-methylpyridine for illustrative purposes. |

Electronic Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states.

The output of a TD-DFT calculation includes:

Excitation Energies: The energy required to promote an electron to a higher energy state, which corresponds to the wavelength of light absorbed (λmax).

Oscillator Strengths: A measure of the intensity of the absorption band.

Molecular Orbitals Involved: Identification of the specific orbitals involved in the transition (e.g., π → π* or n → π*).

For this compound, with its extended π-conjugated system involving two aromatic rings and a carbonyl group, strong π → π* transitions would be expected in the UV region. The specific solvent can also influence the absorption spectrum, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM).

Modeling emission spectra (fluorescence, phosphorescence) is more complex but can also be achieved with TD-DFT and other advanced computational methods, providing insight into the properties of the molecule in its excited state.

Crystal Structure Prediction and Intermolecular Interaction Analysis

The arrangement of molecules in a crystalline solid and the non-covalent forces governing this organization are fundamental to understanding the material's properties. For this compound, computational methods provide critical insights into its solid-state architecture.

Hirshfeld Surface Analysis and Fingerprint Plots

While specific experimental crystallographic data for this compound is not publicly available, the principles of Hirshfeld surface analysis can be applied to predict and understand its intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool that defines the space a molecule occupies in a crystal, allowing for the visualization and quantification of intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red regions on the dnorm map indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

For a molecule like this compound, the analysis would likely reveal key interactions involving the cyano group, the carbonyl group, and the pyridine ring. The nitrogen atom of the cyano group and the oxygen atom of the carbonyl group are expected to be prominent hydrogen bond acceptors.

Table 1: Predicted Major Intermolecular Contacts for this compound from Theoretical Hirshfeld Surface Analysis

| Interaction Type | Donor/Acceptor Atoms Involved (Predicted) | Expected Appearance on Fingerprint Plot |

| C–H···N | Aromatic C-H donors and Cyano N acceptor | Sharp, distinct spikes in the lower region |

| C–H···O | Aromatic/Methyl C-H donors and Carbonyl O acceptor | Prominent wings or spikes |

| H···H | Contacts between hydrogen atoms on different molecules | Large, diffuse region in the center |

| C···H/H···C | Contacts involving carbon and hydrogen atoms | Wings extending from the central H···H region |

| π···π Stacking | Phenyl and Pyridine rings | Characteristic features in the upper region of the plot |

Hydrogen Bonding and Pi-Stacking Interactions

The molecular structure of this compound contains several functional groups capable of forming significant intermolecular interactions that dictate its crystal packing.

Hydrogen Bonding: The primary hydrogen bond acceptors in the molecule are the nitrogen atom of the cyano group (-C≡N) and the oxygen atom of the carbonyl group (C=O). The hydrogen bond donors would be the aromatic hydrogen atoms of the pyridine and benzene (B151609) rings, and the hydrogen atoms of the methyl group. It is anticipated that weak C–H···N and C–H···O hydrogen bonds would be the most significant directional interactions in the crystal lattice. These interactions would likely link molecules into chains or more complex three-dimensional networks.

Pi-Stacking Interactions: The molecule contains two aromatic rings: a phenyl ring and a methyl-substituted pyridine ring. These rings are predisposed to engage in π-stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions can occur in various geometries, such as parallel-displaced or T-shaped arrangements, to minimize electrostatic repulsion and maximize attractive dispersion forces. The presence of the electron-withdrawing cyano and carbonyl groups on the benzoyl moiety and the nitrogen atom in the pyridine ring creates polarized π-systems, which could lead to strong, offset face-to-face stacking arrangements to optimize electrostatic complementarity. These stacking interactions would contribute significantly to the cohesion of the crystal lattice.

Coordination Chemistry and Metal Complexation

2-(4-Cyanobenzoyl)-6-methylpyridine as a Ligand in Transition Metal Complexes

Binding Modes and Coordination Geometries

No specific data found.

Influence of Substituents on Ligand Electronic Properties and Chelation

No specific data found.

Synthesis and Characterization of Metal-Ligand Coordination Compounds

Preparation of Homoleptic and Mixed-Ligand Complexes

No specific data found.

Spectroscopic Signatures of Metal-Ligand Interactions

No specific data found.

Electronic Structure and Redox Properties of Metal Complexes

No specific data found.

No Information Found for this compound

Following a comprehensive search of scientific databases and scholarly articles, no specific information was found regarding the chemical compound This compound in the context of coordination chemistry, electrochemical characterization, or its applications in bioinorganic chemistry and metal-organic frameworks.

Therefore, it is not possible to provide an article structured around the requested outline, as no research findings are available to populate the sections on:

Tuning Redox Chemistry via Ligand Substitution

Electrochemical Characterization of Coordination Compounds

Applications in Bioinorganic Chemistry and Metal-Organic Frameworks

Without any scientific data on the behavior of this compound in these areas, any attempt to generate content would be speculative and would not adhere to the required standards of scientific accuracy. Further research on this specific compound would be necessary to enable the creation of the requested scientific article.

Table of Compounds Mentioned:

Photophysical Phenomena and Advanced Materials Applications

Intrinsic Photophysical Characteristics

Detailed information regarding the intrinsic photophysical characteristics of 2-(4-Cyanobenzoyl)-6-methylpyridine is not present in the current body of scientific literature. To provide a comprehensive overview as requested, data on fluorescence quantum yield, excited-state lifetimes, intramolecular charge transfer, and solvatochromism would be required.

Fluorescence Quantum Yield and Excited State Lifetimes

There is no published data on the fluorescence quantum yield or the excited-state lifetimes of this compound. Such data is fundamental to understanding the efficiency of its light emission and the temporal dynamics of its excited states.

Intramolecular Charge Transfer (ICT) Mechanisms

While the molecular structure, featuring a potential donor-acceptor arrangement, suggests the possibility of intramolecular charge transfer (ICT), no studies have been conducted to confirm or characterize this phenomenon in this compound. Research on other molecules with similar structural motifs has shown that ICT can lead to dual fluorescence and high sensitivity to the local environment. rsc.orgnih.gov

Solvatochromic Behavior and Environmental Sensitivity

The response of the absorption and emission spectra of this compound to solvents of varying polarity has not been investigated. Such a study would be necessary to determine its solvatochromic behavior and its potential as a sensor for environmental polarity.

Photoisomerization and Photoswitching Mechanisms

The potential for this compound to undergo photoisomerization or function as a photoswitch has not been explored in the scientific literature.

Light-Induced E/Z Isomerization Pathways

There are no reports on the light-induced E/Z isomerization of this compound. This process would involve the rotation around a double bond upon light absorption, a property that is foundational to many molecular switches.

Reversible Photoswitching for Optical Applications

Given the lack of information on its photoisomerization, the potential for using this compound in reversible photoswitching applications for optical devices remains an open and uninvestigated area.

Development of Optoelectronic and Functional Organic Materials

The integration of this compound and its derivatives into advanced materials is a burgeoning area of research. The inherent electronic characteristics of the molecule, combined with the potential for chemical modification, allow for the fine-tuning of material properties to suit specific electronic and luminescent applications.

Integration into Advanced Materials for Specific Electronic Properties

The molecular architecture of this compound, which includes a pyridine (B92270) ring and a cyano group, provides a foundation for creating materials with tailored electronic capabilities. The cyano group acts as a strong electron-withdrawing moiety, which can influence the electron cloud distribution of the pyridine ring, making it susceptible to electrophilic attack. This electronic characteristic is pivotal in the synthesis of materials with desirable properties such as high thermal stability and conductivity, which are crucial for the advancement of electronic devices and polymer materials. pipzine-chem.com

Derivatives of pyridine, particularly those incorporating dicarbonitrile fragments, have demonstrated significant potential as electron-transporting organic semiconductors. nih.gov These materials are essential components in various organic electronic devices. For instance, organic semiconductor materials containing pyridine have been developed for applications in organic photoelectrical materials, organic electroluminescent devices, organic solar cells, organic field-effect transistors, organic light storage devices, and organic laser apparatuses. google.com The introduction of electron-deficient units like dibenzothiophene (B1670422) sulfone and pyridine can enhance the electron transmission performance of these materials. google.com Furthermore, the solubility and processability of these materials can be improved by the introduction of alkyl chains, expanding their range of applications. google.com

Research into organic semiconductor materials containing pyridine has shown promising results. For example, certain materials have exhibited high thermal decomposition temperatures (above 400 °C), indicating excellent thermal stability. google.com Moreover, field-effect mobility measurements have recorded electron mobilities on the order of 10⁻⁵ cm²/Vs, demonstrating their potential for efficient electron transport. google.com

Table 1: Electronic Properties of Pyridine-Containing Organic Semiconductor Materials

| Property | Value | Significance |

|---|---|---|

| Thermal Decomposition Temperature | > 400 °C | High thermal stability suitable for electronic device fabrication and operation. google.com |

| Field-Effect Electron Mobility | ~ 9.7 x 10⁻⁵ cm²(Vs)⁻¹ | Indicates good electron transport performance for applications in organic field-effect transistors. google.com |

Exploration in Luminescent Materials and Sensors

The photophysical properties of pyridine derivatives, including those related to this compound, make them attractive for use in luminescent materials and sensors. The combination of donor and acceptor moieties within a single molecule can lead to interesting fluorescence characteristics.

For instance, novel fluorescent compounds based on pyridine-carbazole acrylonitrile (B1666552) derivatives have been synthesized and shown to exhibit significant fluorescence. mdpi.com The photophysical properties of these compounds, such as their molar absorption coefficients and fluorescence emission wavelengths, are influenced by the substitution pattern on the pyridine ring. mdpi.com In the solid state, some of these derivatives display aggregation-induced emission, a phenomenon where fluorescence is enhanced in the aggregated state. mdpi.com

The fluorescence quantum yields of these materials are a critical parameter for their application in light-emitting devices. Studies have shown that the quantum yield can be influenced by the molecular structure, with some pyridine-carbazole acrylonitrile derivatives exhibiting quantum yields comparable to or even slightly higher than the commonly used reference material, Alq₃. mdpi.com

Furthermore, the sensitivity of the fluorescence of certain cyanophenylalanine derivatives to their local environment, including solvent polarity and hydrogen bonding, suggests their potential application as spectroscopic reporters and sensors. rsc.org Changes in fluorescence emission intensity can be used to probe the local environment, providing insights into peptide structure and dynamics. rsc.org This sensitivity to the surrounding medium opens up possibilities for the development of sensors that can detect changes in pH or the presence of specific analytes. rsc.org

Table 2: Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives

| Compound | Absorption (nm, solid state) | Emission (nm, solid state) | Fluorescence Quantum Yield (powder) |

|---|---|---|---|

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 398 | 540 | 0.05 |

| 2-(3''-pyridyl)-3-(N-ethyl-(3''-carbazolyl))acrylonitrile | 390 | 540 | 0.14 |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 442 | 604 | 0.006 |

Data sourced from a study on pyridine-carbazole acrylonitrile derivatives. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions

Design Principles for Supramolecular Assembly Involving 2-(4-Cyanobenzoyl)-6-methylpyridine

The rational design of supramolecular structures hinges on the predictable nature of non-covalent interactions. For this compound, its assembly is primarily directed by a combination of hydrogen bonding, π-stacking, and other weaker intermolecular forces.

| Potential Hydrogen Bond Acceptors in this compound | Potential Hydrogen Bond Donors (in co-crystallization) | Expected Primary Interaction |

| Pyridine (B92270) Nitrogen | Carboxylic Acids, Phenols, Alcohols | O-H···N |

| Carbonyl Oxygen | Water, Alcohols, Amides | O-H···O, N-H···O |

| Cyano Nitrogen | Weak C-H donors | C-H···N |

Pi-Stacking Interactions and Aromatic Stacking

| Aromatic Ring | Electronic Character | Potential Stacking Interactions |

| 4-Cyanobenzoyl | Electron-deficient | Face-to-face, Offset |

| 6-Methylpyridine | Electron-rich | Face-to-face, Offset |

Crystal Engineering and Solid-State Organization

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The principles of supramolecular chemistry are central to this field, and this compound serves as a versatile building block for the construction of novel crystalline materials.

Directed Assembly in Crystalline Solids

The predictable nature of the non-covalent interactions involving this compound allows for the directed assembly of molecules in the solid state. By carefully selecting co-formers, it is possible to guide the formation of specific supramolecular synthons, which are robust and transferable structural motifs. For example, the use of di- or tri-carboxylic acids as co-formers could lead to the formation of extended one-, two-, or three-dimensional networks, where the pyridine derivative acts as a node, connected by the acidic linkers. The competition and cooperation between different non-covalent interactions, such as hydrogen bonding and π-stacking, will ultimately determine the final crystal structure. researchgate.net The geometry of the co-formers will also play a crucial role in dictating the dimensionality and topology of the resulting crystalline architecture.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in materials science and the pharmaceutical industry. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. Given the conformational flexibility of the bond connecting the two aromatic rings in this compound and the variety of possible intermolecular interactions, it is a likely candidate for exhibiting polymorphism. rsc.org The formation of different polymorphs can often be controlled by varying crystallization conditions such as solvent, temperature, and cooling rate.

Host-Guest Chemistry and Selective Molecular Recognition

There is no available information regarding the ability of this compound to act as a host molecule in forming inclusion compounds with specific guest molecules.

Formation of Inclusion Compounds with Specific Guests

No studies have been found that report on the formation of inclusion complexes between this compound and any guest molecules. Consequently, no data on guest-host ratios, binding constants, or the nature of non-covalent interactions for such complexes can be provided.

Separation Strategies Based on Supramolecular Interactions

In the absence of research on its host-guest chemistry, there are no documented separation strategies, such as the separation of isomers, that utilize the supramolecular properties of this compound.

Table of Compounds Mentioned

Catalysis: Exploiting 2 4 Cyanobenzoyl 6 Methylpyridine in Catalytic Systems

Role as a Ligand in Homogeneous Catalysis

There is no available information on the use of 2-(4-Cyanobenzoyl)-6-methylpyridine as a ligand in homogeneous catalysis.

Transition Metal-Catalyzed Organic Transformations

No studies have been found that describe the application of this compound in transition metal-catalyzed organic transformations, such as C-C bond formation.

Influence of Ligand Steric and Electronic Properties on Catalytic Performance

Due to the lack of research on its catalytic activity, there is no data on how the steric and electronic properties of this compound might influence catalytic performance.

Heterogeneous Catalysis and Surface Interactions

There is no published literature on the use of this compound in heterogeneous catalysis.

Design and Synthesis of Supported Catalysts

No information exists regarding the design and synthesis of supported catalysts incorporating this compound.

Mechanistic Studies at Catalyst-Substrate Interfaces

As there are no known catalytic systems using this compound, no mechanistic studies at catalyst-substrate interfaces have been conducted.

Specific Catalytic Applications

There are no specific catalytic applications of this compound reported in the scientific literature.

C-H Functionalization and Olefination CatalysisThe scientific literature does not contain any reports on the use of this compound as a catalyst or ligand for C-H functionalization or olefination reactions.

It is possible that research into the catalytic properties of this compound exists but has not been made public. However, based on currently accessible information, a detailed scientific article on this specific topic cannot be generated.

Emerging Research Directions and Future Perspectives

Rational Design of Derivatives for Enhanced Targeted Properties

The core structure of 2-(4-Cyanobenzoyl)-6-methylpyridine serves as a foundational scaffold for the rational design of new derivatives with tailored properties. By strategically modifying its functional groups, researchers can fine-tune its electronic, optical, and biological characteristics.

One promising avenue of research involves the modification of the pyridine (B92270) and phenyl rings to enhance specific functionalities. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. nih.gov The synthesis of a series of 2-amino-4-methylpyridine (B118599) analogues has demonstrated that substitutions at the 6-position can lead to potent inhibitors for inducible nitric oxide synthase (iNOS), suggesting a potential application in medical imaging. nih.gov

Furthermore, the cyanobenzoyl moiety offers a site for chemical modification to create derivatives with enhanced biological activity. Research on similar structures, such as 4-cyanophenyl substituted thiazol-2-ylhydrazones, has shown that the cyanophenyl group can contribute to significant anticancer efficacy. nih.gov This suggests that derivatives of this compound could be designed as potential therapeutic agents.

The following table summarizes a selection of related pyridine derivatives and their synthetic modifications, illustrating the potential for rational design:

| Compound/Derivative Class | Synthetic Modification | Targeted Property/Application |

| 2-Amino-4-methylpyridine Analogues | Substitution at the 6-position | Inhibitors for inducible nitric oxide synthase (iNOS) for PET imaging nih.gov |

| 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones | Cyclization of thiosemicarbazones with α-bromo-4-cyanoacetophenone | Anticancer agents nih.gov |

| Pyridine-Carbazole Acrylonitrile (B1666552) Derivatives | Knoevenagel condensation | Highly fluorescent materials for optoelectronics nih.gov |

| 2,6-bis(2-anilinoethynyl)pyridine Scaffolds | Introduction of bisphenylurea groups | Anion sensors with fluorescent response sigmaaldrich.com |

Integration into Advanced Hybrid Materials and Nanostructures

The unique properties of this compound make it a promising candidate for incorporation into advanced hybrid materials and nanostructures. These materials, which combine organic and inorganic components, can exhibit synergistic properties and novel functionalities.

The pyridine and nitrile groups of the molecule can act as ligands for metal ions, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The integration of pyridine-containing ligands into covalent organic frameworks (COFs) has been shown to create stable and crystalline materials with applications in catalysis. nih.gov

Moreover, derivatives of this compound could be used to functionalize the surface of nanoparticles, creating organic-inorganic hybrid nanostructures with tailored properties. For example, coating nanoparticles with organic dyes can shift their photosensitivity, which is beneficial for applications in gas sensing and photocatalysis. The combination of metallic nanoparticles with carbon nanostructures in hybrid materials has also been explored for applications in C-C coupling chemistry. sigmaaldrich.comorgsyn.org

Computational-Experimental Synergy for Predictive Design and Discovery

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the predictive design and discovery of new materials based on this compound. pipzine-chem.com Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, photophysical properties, and reactivity of novel derivatives before their synthesis, thus guiding experimental efforts.